molecular formula C16H15F5N4O2 B2832256 1-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034417-03-1

1-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2832256
CAS RN: 2034417-03-1
M. Wt: 390.314
InChI Key: URTFFQBDKNXRMJ-UHFFFAOYSA-N
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Description

“4-(2,4-Difluorobenzoyl)piperidine Oxime” and “4-(2,4-Difluorobenzoyl)piperidine hydrochloride” are compounds that have been studied in the field of pharmaceuticals . They are categorized under aromatics, heterocycles, pharmaceutical standards, and intermediates .


Molecular Structure Analysis

The molecular formula for “4-(2,4-Difluorobenzoyl)piperidine Oxime” is C12H14F2N2O . For “4-(2,4-Difluorobenzoyl)piperidine hydrochloride”, the molecular formula is C12H13F2NO·HCl .


Physical And Chemical Properties Analysis

“4-(2,4-Difluorobenzoyl)piperidine Oxime” has a molecular weight of 240.25 . “4-(2,4-Difluorobenzoyl)piperidine hydrochloride” has a molecular weight of 261.7 . It appears as an off-white to light yellow powder . It is soluble in water .

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Agents : A series of novel compounds derived from 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains, indicating potential applications as antimicrobial agents (Jadhav et al., 2017).

Antagonist Activity

  • 5-HT2 Antagonist Activity : Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, incorporating a piperidine group, have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity. These compounds showed potential as central nervous system agents with significant 5-HT2 antagonist activity, suggesting their utility in neurological research (Watanabe et al., 1992).

Cancer Research

  • EGFR Inhibitors : A study on benzimidazole derivatives bearing 1,2,4-triazole showed their anti-cancer properties through molecular docking studies. These compounds were identified as potential EGFR inhibitors, indicating their relevance in cancer treatment research (Karayel, 2021).

Molecular Stability and Docking Studies

  • Cytotoxic and Docking Studies : Synthesis, spectroscopic characterization, and cytotoxic studies of a compound incorporating the triazole moiety have been conducted. The research includes molecular docking studies to elucidate insights for new molecules in carrier protein, highlighting its potential in developing therapeutic agents (Govindhan et al., 2017).

Molecular Interactions

  • Intermolecular Interactions : Research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines has revealed their molecular structures and different intermolecular interactions. This study provides insights into the structural basis of their biological activities, which could be useful for designing new drugs (Mahesha et al., 2019).

Safety and Hazards

“4-(2,4-Difluorobenzoyl)piperidine hydrochloride” is harmful if swallowed and irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable gloves should be worn when handling this compound .

properties

IUPAC Name

2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5N4O2/c1-23-14(16(19,20)21)22-25(15(23)27)10-4-6-24(7-5-10)13(26)11-3-2-9(17)8-12(11)18/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTFFQBDKNXRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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